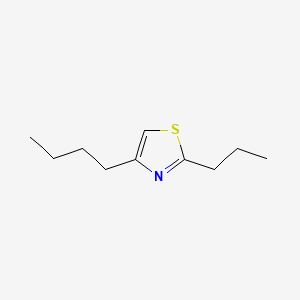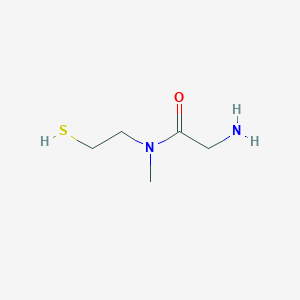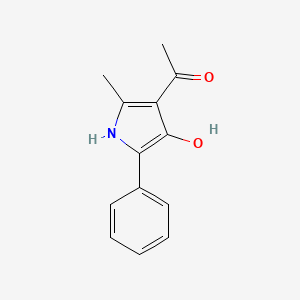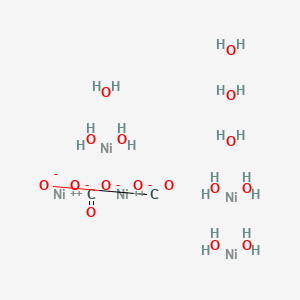
Nickel(ii)carbonate basic tetrahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Nickel(ii)carbonate basic tetrahydrate can be synthesized through several methods:
Reaction of Nickel Sulfate with Sodium Carbonate: This method involves treating solutions of nickel sulfate with sodium carbonate, resulting in the formation of this compound.
Electrolytic Oxidation: The hydrated carbonate can also be prepared by electrolytic oxidation of nickel in the presence of carbon dioxide.
Analyse Chemischer Reaktionen
Nickel(ii)carbonate basic tetrahydrate undergoes various chemical reactions:
Wissenschaftliche Forschungsanwendungen
Nickel(ii)carbonate basic tetrahydrate has several scientific research applications:
Catalyst Precursor: It is used as a precursor to synthesize spinel nickel cobaltite (NiCo₂O₄) nanoparticles for supercapacitor applications.
Nanocrystalline Nickel Disulfide: It is used to prepare nanocrystalline nickel disulfide via solid-state reactions.
Hydrogen Peroxide Production: It acts as a catalyst to produce hydrogen peroxide on carbon cathodes.
Electroplating: It is used in the electroplating of nickel.
Ceramic Applications: It is used in ceramic colors and glazes.
Wirkmechanismus
The mechanism of action of nickel(ii)carbonate basic tetrahydrate involves its hydrolysis upon contact with aqueous acids, forming [Ni(H₂O)₆]²⁺ ions and liberating water and carbon dioxide . This process is crucial in its role as a catalyst and in various industrial applications.
Vergleich Mit ähnlichen Verbindungen
Nickel(ii)carbonate basic tetrahydrate can be compared with other similar compounds such as:
Nickel(ii)carbonate: This compound is simpler and more likely encountered in the laboratory.
Nickel(ii)carbonate hydroxide tetrahydrate: This compound has a similar molecular formula and is used in similar applications.
This compound stands out due to its specific applications in catalysis, electroplating, and ceramic industries, making it a versatile and valuable compound in various scientific and industrial fields.
Eigenschaften
Molekularformel |
C2H20Ni5O16 |
|---|---|
Molekulargewicht |
593.64 g/mol |
IUPAC-Name |
nickel;nickel(2+);dicarbonate;decahydrate |
InChI |
InChI=1S/2CH2O3.5Ni.10H2O/c2*2-1(3)4;;;;;;;;;;;;;;;/h2*(H2,2,3,4);;;;;;10*1H2/q;;;;;2*+2;;;;;;;;;;/p-4 |
InChI-Schlüssel |
KSQJQIDWVHEXCI-UHFFFAOYSA-J |
Kanonische SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].O.O.O.O.O.O.O.O.O.O.[Ni].[Ni].[Ni].[Ni+2].[Ni+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(E)-Styryl]-3-[(Z)-styryl]benzene](/img/structure/B13783916.png)
![N-[4-[4-[4-[[4-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]phenyl]-phenylphosphoryl]phenyl]phenyl]phenyl]-N-phenylnaphthalen-1-amine](/img/structure/B13783919.png)
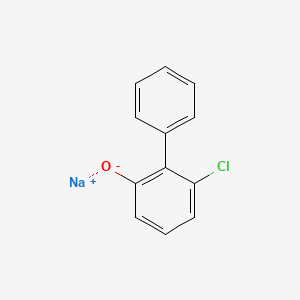
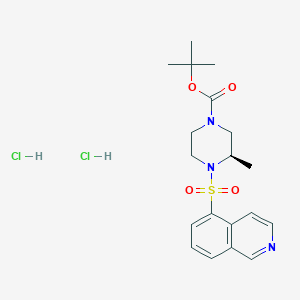
![Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 9-(diethylamino)-4-[(phenylmethyl)amino]-](/img/structure/B13783936.png)
![2-ethenyl-7-[(E)-2-[5-(2-ethylhexoxy)-2-methoxyphenyl]ethenyl]-9,9-dioctylfluorene](/img/structure/B13783941.png)
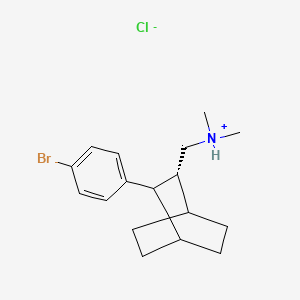


![[1-(2-Diphenylphosphaniumylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphanium;nickel(2+);trifluoromethanesulfonate](/img/structure/B13783948.png)
